molecular formula C8H13Cl2FN2 B13044141 (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13044141
M. Wt: 227.10 g/mol
InChI Key: ZXRVWUQAHYFNLP-JZGIKJSDSA-N
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Description

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2HCl is a chiral diamine derivative characterized by a single 4-fluorophenyl group attached to the ethanediamine backbone in the (1R)-configuration. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Its molecular formula is C₈H₁₀F₂N₂·2HCl, with a molecular weight of 237.09 g/mol (calculated).

Properties

Molecular Formula

C8H13Cl2FN2

Molecular Weight

227.10 g/mol

IUPAC Name

(1R)-1-(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11FN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1

InChI Key

ZXRVWUQAHYFNLP-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)N)F.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)N)F.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2HCl typically follows a multi-step sequence involving:

  • Formation of a chiral intermediate (e.g., chiral amino alcohol or amino aldehyde)
  • Introduction of the 4-fluorophenyl moiety via organometallic reagents (e.g., Grignard reagents)
  • Conversion to the diamine through reductive amination or catalytic hydrogenation
  • Salt formation with hydrochloric acid to yield the dihydrochloride salt for purification and isolation.

Detailed Synthetic Route (Based on Literature)

A representative synthesis involves the following key steps:

Step Reagents/Conditions Description
a Protection of amino group using BOC anhydride (1.1 eq), triethylamine (TEA) in dichloromethane (CH2Cl2), 0°C to room temperature Protects the amine to prevent side reactions
b Oxalyl chloride (1 eq), DMSO (2 eq), TEA (5 eq), CH2Cl2, -60°C Swern oxidation to convert alcohol to aldehyde
c Addition of 4-fluorophenylmagnesium bromide (3 eq) in THF at -50°C Grignard reaction to introduce 4-fluorophenyl group
d Column chromatography purification Isolates the intermediate
e Catalytic hydrogenation with Pd on C in methanol with ammonium formate Reductive amination to form diamine
f Treatment with HCl in methanol Formation of dihydrochloride salt
g Neutralization and crystallization steps Purification of final product

This sequence allows for stereoselective control, yielding the (1R)-enantiomer with high optical purity.

Alternative Synthetic Strategies

  • Chiral Resolution: Starting from racemic mixtures, resolution can be achieved by forming diastereomeric salts with chiral acids such as tartaric acid derivatives, followed by selective crystallization.
  • Asymmetric Catalysis: Use of chiral catalysts in reductive amination or hydrogenation steps to induce chirality directly.
  • Solid-Phase Synthesis and Microwave-Assisted Methods: Emerging techniques to improve yield and reduce reaction times, though less documented specifically for this compound.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Coordination and purity confirmed by characteristic splitting patterns, especially in platinum complexes derived from this diamine, indicating successful synthesis and coordination.
  • IR Spectroscopy: Presence of characteristic functional groups such as amine and aromatic C-F bonds confirmed.
  • Chromatographic Purification: Column chromatography using petroleum ether/acetone mixtures effectively separates intermediates and final product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Multi-step synthesis via Grignard addition and reductive amination BOC anhydride, oxalyl chloride, 4-fluorophenylmagnesium bromide, Pd/C Low temperature (-60 to -50°C), inert atmosphere High enantiomeric purity, well-established Multi-step, requires careful temperature control
Chiral resolution via diastereomeric salt formation Chiral acids (e.g., tartaric acid) Crystallization Simple, cost-effective Limited scalability, yields depend on resolution efficiency
Asymmetric catalysis Chiral catalysts in hydrogenation Mild conditions Direct chiral induction Catalyst cost, optimization needed
Microwave-assisted synthesis Solvents like DMF, DCM Controlled microwave irradiation Faster reactions, improved yields Equipment requirement, limited reports

Research Findings and Notes

  • The elongation of the alkyl chain and substitution on the phenyl ring (e.g., fluorine position) significantly influence the biological activity and coordination chemistry of the diamine derivatives.
  • The dihydrochloride salt form enhances stability and solubility, facilitating handling and further applications in pharmaceutical synthesis.
  • Coordination of this diamine to platinum complexes has been extensively studied, confirming the integrity of the synthetic product via NMR and IR spectroscopies.
  • The stereochemistry (1R configuration) is crucial for biological activity and is maintained through the synthetic route by chiral starting materials or resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure is conducive to the development of drugs targeting specific biological pathways, particularly those involving amine receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the diamine backbone facilitates interactions with biological molecules. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (S)-1-(4-Fluorophenyl)ethane-1,2-diamine (CAS: 1212928-57-8) Molecular Formula: C₈H₁₁FN₂ Molecular Weight: 154.19 g/mol Key Differences: The (S)-enantiomer differs in stereochemical configuration, which may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites). For instance, enantiomeric pairs often exhibit distinct pharmacokinetic or pharmacodynamic profiles .

Diastereomers with Dual Substitutions

  • (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (CAS: 105469-16-7) Molecular Formula: C₁₄H₁₂F₂N₂ Molecular Weight: 258.26 g/mol Key Differences: This diastereomer features two 4-fluorophenyl groups at the 1R and 2R positions. The additional fluorine substituent increases molecular rigidity and may enhance interactions with aromatic π-systems in target proteins. However, steric hindrance could reduce solubility compared to the mono-substituted (1R)-compound .

Halogen-Substituted Derivatives

  • (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl (CAS: 1391541-88-0)
    • Molecular Formula : C₈H₁₃BrCl₂N₂
    • Molecular Weight : 288.01 g/mol
    • Key Differences : Replacement of fluorine with bromine introduces a heavier halogen, increasing molecular weight and polarizability. Bromine’s larger atomic radius may alter binding kinetics in hydrophobic pockets .
  • (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine (CAS: 1213310-40-7) Molecular Formula: C₈H₁₀BrFN₂ Molecular Weight: 233.08 g/mol Key Differences: The ortho-bromo and para-fluoro substitution pattern creates steric and electronic effects distinct from the para-fluoro mono-substituted parent compound .

Methoxy-Substituted Analogs

  • (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride Molecular Formula: C₁₆H₂₀N₂O₂·2HCl Molecular Weight: 353.26 g/mol Key Differences: Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature.

Antimicrobial Diamine Derivatives

  • N-Geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109)
    • Molecular Formula : C₂₃H₃₉N₂
    • Molecular Weight : 343.57 g/mol
    • Key Differences : SQ109, a tubercular antimicrobial agent, demonstrates the impact of bulky substituents (geranyl, adamantyl) on bioactivity. While (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2HCl lacks these groups, its simpler structure may offer advantages in synthetic accessibility and pharmacokinetic optimization .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile
This compound C₈H₁₀F₂N₂·2HCl 237.09 Para-fluoro, (1R)-configuration Limited data
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine C₈H₁₁FN₂ 154.19 (S)-enantiomer H302, H314, H335
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine C₁₄H₁₂F₂N₂ 258.26 Dual para-fluoro Not specified
SQ109 C₂₃H₃₉N₂ 343.57 Geranyl, adamantyl Antimicrobial activity

Key Research Findings

  • Stereochemical Impact : Enantiomers like the (S)-form may exhibit divergent toxicity profiles, underscoring the importance of chiral resolution in drug development .
  • Substituent Effects : Bromine and methoxy groups alter electronic and steric properties, influencing solubility and target engagement .
  • Antimicrobial Potential: While SQ109 highlights the role of complex substituents, simpler diamines like this compound could serve as scaffolds for optimizing bioavailability .

Biological Activity

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine dihydrochloride is a phenylamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorinated phenyl group and an ethane-1,2-diamine moiety, is being investigated for its role in various therapeutic applications, particularly in oncology and neurology.

  • Molecular Formula : C8H13Cl2FN2
  • Molecular Weight : 227.100 g/mol
  • Purity : Typically ≥ 95%
  • Appearance : White to off-white solid

Research indicates that (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2HCl exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties. For instance, it can modulate the activity of enzymes linked to the metabolism of carcinogens.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways critical for cell survival and proliferation. This interaction may lead to alterations in cellular responses associated with cancer progression and neurological disorders .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including hepatocellular carcinoma and glioblastoma. The mechanism appears to involve apoptosis induction through caspase activation and mitochondrial pathway engagement .
  • Case Study Example : A study involving glioblastoma cells revealed that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, suggesting a shift towards programmed cell death .

Neurological Applications

The compound's potential in treating neurological disorders is also under investigation:

  • Neuroprotection : Preliminary findings suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(1S)-1-(4-Fluorophenyl)ethane-1,2-diamine dihydrochlorideC8H13Cl2FN2Stereochemical variation affects biological activity
(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochlorideC16H18F2N2Contains two phenyl rings; potential for enhanced activity
(1R)-1-(3-Chloro-4-fluorophenyl)ethane-1,2-diamine dihydrochlorideC8H12ClF2N2Different halogen substitution may alter pharmacodynamics

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